Product packaging for 3-(4-(Trifluoromethyl)phenyl)pyridine(Cat. No.:CAS No. 426823-25-8)

3-(4-(Trifluoromethyl)phenyl)pyridine

Cat. No.: B1610187
CAS No.: 426823-25-8
M. Wt: 223.19 g/mol
InChI Key: NLEVCXWLTHEKMV-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)pyridine is a chemical compound featuring a pyridine ring directly linked to a phenyl group substituted with a trifluoromethyl (CF3) moiety. This structure places it within the important class of trifluoromethylpyridine (TFMP) derivatives, which are highly valued in industrial and academic research for developing novel active ingredients . The unique combination of the electron-deficient pyridine ring and the strongly electron-withdrawing trifluoromethyl group bestows this compound with distinct physicochemical properties, such as enhanced metabolic stability, lipophilicity, and biomolecular binding affinity, making it a versatile building block in discovery chemistry . The primary application of TFMP derivatives like this compound is in the research and development of crop protection agents. Over 20 ISO-approved agrochemicals contain the TFMP scaffold, and this compound serves as a critical synthetic intermediate for investigating new herbicides, insecticides, and fungicides . Its mechanism of action in biological research is often attributed to the ability of the TFMP moiety to interact with specific enzyme targets, potentially inhibiting growth or disrupting biochemical pathways in pests and fungi . Furthermore, this compound holds significant value for pharmaceutical research. Approximately 40% of launched pesticides and 20% of pharmaceuticals contain a trifluoromethyl group . While direct studies on this specific molecule are not cited here, its structural features are commonly investigated for designing potential antitumor and antiviral agents, as the TFMP core is a key motif in several approved drugs and candidates undergoing clinical trials . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3N B1610187 3-(4-(Trifluoromethyl)phenyl)pyridine CAS No. 426823-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVCXWLTHEKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474483
Record name 3-(4-Trifluoromethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426823-25-8
Record name 3-(4-Trifluoromethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Mechanistic Elucidation for the Formation of 3 4 Trifluoromethyl Phenyl Pyridine

Advanced Cross-Coupling Strategies for Constructing the 3-Arylpyridine Scaffold

Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they are central to the synthesis of biaryl compounds like 3-(4-(trifluoromethyl)phenyl)pyridine. These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex. libretexts.org

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions for the synthesis of biaryls, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. youtube.com The reaction facilitates the formation of a C-C bond between an organoboronic acid or ester and an organic halide or triflate. libretexts.org

The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with (4-(trifluoromethyl)phenyl)boronic acid, or alternatively, 3-pyridylboronic acid with a 1-halo-4-(trifluoromethyl)benzene. The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoborane with the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. libretexts.org Ligands, particularly bulky and electron-rich phosphines, play a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. libretexts.org The reaction is performed under basic conditions, with bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ being frequently employed. youtube.comnih.gov

Catalyst/PrecursorLigandBaseSolventSubstratesYieldReference
Pd(OAc)₂None (ligand-free)Na₂CO₃H₂O/DMF2,3,5-trichloropyridine, Phenylboronic acidGood nih.gov
Pd₂(dba)₃2-(ditert-butylphosphino)biphenylCs₂CO₃THF/H₂OOrganic halide, Boronic acid90% youtube.com
Pd(dppf)Cl₂dppf (part of precursor)K₂CO₃Dioxane/H₂OAryl bromide, Arylboronic acidNot specified youtube.com

This table presents representative conditions for Suzuki-Miyaura coupling reactions for the synthesis of arylpyridines. The specific conditions for this compound would require optimization.

A significant challenge in the functionalization of pyridines is controlling the regioselectivity. The pyridine (B92270) ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). pharmaguideline.com The nitrogen atom's lone pair can coordinate to Lewis acidic metal centers, further deactivating the ring and directing functionalization. nih.gov Direct C-H arylation of pyridines often presents regioselectivity issues, with functionalization occurring at the C2, C3, or C4 positions.

For the synthesis of 3-arylpyridines, achieving high regioselectivity at the C3 position is paramount. Research has shown that the electronic character of the C-H bonds and the pyridine ring heavily influences the site of arylation. nih.gov In palladium-catalyzed C-H arylation, palladation at the C2 and C6 positions can be disfavored due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.gov This electronic effect can be exploited to favor functionalization at the C3 or C4 positions. For 3-substituted pyridines, C4-arylation is often observed, while 4-substituted pyridines tend to undergo C3-arylation. nih.gov The use of specific ligands or directing groups can further steer the reaction towards the desired regioisomer. researchgate.netresearchgate.net

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when synthesizing chiral derivatives of arylpyridines. Asymmetric synthesis of such compounds can be achieved through catalytic methods, for example, by employing chiral ligands that can induce enantioselectivity in the C-C bond-forming step. nih.gov The development of rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to enantioenriched 3-substituted piperidines, demonstrating the potential for stereocontrol in related systems. nih.gov The stereochemistry of iridium(III) complexes containing substituted phenylpyridine ligands has also been investigated, highlighting the importance of isomeric purity for material properties. nih.govacs.org

Development of Novel and Sustainable Synthetic Routes

The increasing emphasis on sustainable chemistry has driven the development of synthetic methods that are more environmentally friendly, efficient, and safer. This includes minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. rsc.org

While palladium catalysis is highly effective, concerns about the cost, toxicity, and removal of residual metal from the final products have spurred the development of metal-free and organocatalytic alternatives. rsc.orgnih.gov Metal-free arylation reactions often employ hypervalent iodine reagents, such as diaryliodonium salts, to transfer an aryl group. nih.govorganic-chemistry.org Other approaches involve the generation of aryl radicals from precursors like triarylbismuthines, which can then react with suitable partners. beilstein-journals.org

Organocatalysis, which uses small organic molecules to catalyze reactions, offers another powerful metal-free strategy. For pyridine synthesis, amino-organocatalyzed methods have been developed. For instance, an unprecedented synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been achieved using organocatalysis, showcasing a transition metal-free route to 3-functionalized pyridines. rsc.org Photochemical methods using organocatalysts can also enable the functionalization of pyridines via the formation of pyridinyl radicals, offering distinct reactivity and selectivity. acs.org

Method TypeCatalyst/ReagentKey FeaturesReference
Metal-Catalyzed Palladium complexesHigh efficiency, broad scope, well-established libretexts.org
Metal-Free Diaryliodonium saltsAvoids transition metals, mild conditions nih.govorganic-chemistry.org
Metal-Free TriarylbismuthinesThermal generation of aryl radicals, no special apparatus beilstein-journals.org
Organocatalytic AminocatalystsMetal-free, synthesis of functionalized pyridines rsc.org
Organocatalytic Photoredox catalystsRadical-based functionalization, novel selectivity acs.org

This table provides a comparative overview of different synthetic approaches.

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives. citedrive.comresearchgate.netnih.gov This includes the use of greener solvents like water, one-pot multicomponent reactions that increase efficiency by combining multiple steps, and energy-efficient techniques like microwave-assisted synthesis. nih.govresearchgate.netnih.gov For example, ligand-free Suzuki reactions in aqueous media have been developed, reducing the reliance on volatile organic solvents. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for scalable synthesis. europa.eu The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling better control over reaction parameters and enhancing safety, especially for highly exothermic or rapid reactions. europa.eu This technology facilitates automation and can lead to higher purity products. europa.eu The synthesis of various heterocyclic compounds, including precursors to important drugs, has been successfully demonstrated using sequential flow processes, highlighting its potential for the industrial production of compounds like this compound. uc.pt

Mechanistic Studies of Pyridine Ring Formation and Functionalization Reactions

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. This includes both the construction of the core pyridine ring and its subsequent functionalization.

The formation of the pyridine ring can be achieved through various classical condensation reactions, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and a β-ketoester. pharmaguideline.com Other methods include the Guareschi-Thorpe synthesis from ketoesters and aldehydes. pharmaguideline.com More recently, advances in molecular biology have shed light on the biosynthetic pathways of pyridine ring formation in nature, which often involve amino acid precursors and enzymatic cyclization reactions, such as those catalyzed by hetero-Diels-Alderases. nih.gov These natural mechanisms, sometimes involving non-enzymatic cyclization of 1,5-dicarbonyl intermediates, can inspire new synthetic strategies. nih.gov

The mechanism of pyridine functionalization is highly dependent on the reaction type. For the palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle is well-established and involves the sequential steps of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For direct C-H arylation reactions, the mechanism can be more complex. Studies on the direct arylation of pyridine N-oxides suggest a cooperative catalysis mechanism between different palladium species. nih.gov The regioselectivity is often dictated by the initial C-H activation step, which can be influenced by electronic and steric factors. nih.gov In metal-free functionalization, the mechanism often involves the initial activation of the pyridine ring, for example, by forming an N-activated pyridinium (B92312) salt, which then becomes susceptible to nucleophilic attack. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for elucidating these complex reaction pathways. nih.govmdpi.com

Detailed Reaction Pathway Analysis for Trifluoromethylpyridine Construction

The construction of the this compound molecule can be strategically approached by forming the pyridine ring from acyclic precursors or by functionalizing a pre-formed pyridine ring. Two prominent methods for pyridine ring synthesis are the Hantzsch and Kröhnke syntheses, while the Suzuki-Miyaura coupling is a powerful tool for the latter approach.

Suzuki-Miyaura Coupling Reaction

A highly efficient and widely used method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgyoutube.comresearchgate.netresearchgate.net This reaction creates a carbon-carbon bond between a pyridine derivative and a phenylboronic acid derivative. For the synthesis of the target molecule, this would typically involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with 4-(trifluoromethyl)phenylboronic acid. beilstein-journals.org

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halopyridine, inserting itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II), forming a square planar complex.

Transmetalation: The organoboron reagent, 4-(trifluoromethyl)phenylboronic acid, is activated by a base (e.g., sodium carbonate, cesium carbonate) to form a more nucleophilic boronate species. thieme-connect.de This species then reacts with the Pd(II) complex, transferring the 4-(trifluoromethyl)phenyl group to the palladium center and displacing the halide.

Reductive Elimination: The two organic groups (the pyridine and the 4-(trifluoromethyl)phenyl) on the palladium center couple and are eliminated from the metal, forming the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The reactivity of the coupling partners can be influenced by steric and electronic factors. For instance, aryl halides with electron-withdrawing groups often exhibit higher reactivity in the oxidative addition step. researchgate.net

Interactive Data Table: Key Steps in Suzuki-Miyaura Catalytic Cycle

StepDescriptionReactantsProducts
1. Oxidative Addition The Pd(0) catalyst inserts into the C-X bond of the halopyridine.3-Halopyridine, Pd(0) catalystPyridyl-Pd(II)-Halide complex
2. Transmetalation The trifluoromethylphenyl group is transferred from the boronic acid to the Pd(II) complex.Pyridyl-Pd(II)-Halide complex, Activated 4-(trifluoromethyl)phenylboronic acidDi-organo-Pd(II) complex
3. Reductive Elimination The two organic groups are coupled and eliminated from the Pd center, forming the product and regenerating the catalyst.Di-organo-Pd(II) complexThis compound, Pd(0) catalyst

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that can be adapted to produce substituted pyridines. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com In a potential pathway to synthesize a precursor to this compound, the reaction would involve the condensation of an aldehyde (4-(trifluoromethyl)benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate, two equivalents), and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org

The mechanism proceeds through several stages:

One molecule of the β-ketoester condenses with the aldehyde to form an α,β-unsaturated carbonyl compound via a Knoevenagel condensation.

A second molecule of the β-ketoester reacts with ammonia to form an enamine.

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a dihydropyridine (B1217469) ring.

Subsequent oxidation (aromatization) of the dihydropyridine yields the substituted pyridine. The driving force for this final step is the formation of the stable aromatic pyridine ring. wikipedia.org

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis provides another versatile route to highly functionalized pyridines. wikipedia.orgdrugfuture.comrsc.orgresearchgate.netresearchgate.net This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgdrugfuture.com

To synthesize a derivative of this compound, one could envision a reaction where the α,β-unsaturated carbonyl compound incorporates the 4-(trifluoromethyl)phenyl group. The general mechanism is as follows:

The α-pyridinium methyl ketone salt forms an ylide in the presence of a base.

This ylide undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

The resulting 1,5-dicarbonyl compound then reacts with ammonium acetate.

A series of condensation and cyclization reactions, followed by the elimination of pyridine and water, leads to the formation of the substituted pyridine ring. wikipedia.org

Aerobic C-N Bond Activation and Pyridine Annulation Mechanistic Insights

An alternative and more modern approach to pyridine synthesis involves the activation of C-H and C-N bonds under aerobic conditions, offering a more atom-economical and environmentally friendly pathway. rsc.orgorganic-chemistry.orgresearchgate.net A plausible strategy for the formation of this compound via this method could involve the reaction of a suitable ketone and an amine in the presence of an oxidant, such as molecular oxygen.

A potential reaction could involve the condensation of a ketone, such as 1-(4-(trifluoromethyl)phenyl)ethan-1-one, with a three-carbon component containing an amine functionality. Inspired by autoxidation processes, a dioxygen-induced C-N bond activation of primary alkyl amines can lead to the construction of pyridines. rsc.org

The proposed mechanism for such a transformation, often catalyzed by a transition metal like copper, can be outlined as follows:

Imine Formation: The ketone reacts with an amine source, such as 1,3-diaminopropane, to form an imine intermediate. organic-chemistry.org

Oxidation: The imine undergoes oxidation, potentially to a di-imine species, facilitated by the catalyst and molecular oxygen as the terminal oxidant. organic-chemistry.org

Cyclization and Annulation: The oxidized intermediate then undergoes a series of intramolecular cyclization and condensation reactions. This cascade process involves the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately leading to the construction of the pyridine ring.

Aromatization: The final step is the aromatization of the cyclic intermediate to form the stable pyridine product, often with the elimination of water and other small molecules.

This method avoids the need for pre-functionalized starting materials and utilizes a readily available and sustainable oxidant, making it an attractive synthetic strategy. rsc.orgorganic-chemistry.org

Advanced Spectroscopic and X Ray Crystallographic Investigations for Structural and Electronic Characterization of 3 4 Trifluoromethyl Phenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous assignment of the chemical structure of 3-(4-(trifluoromethyl)phenyl)pyridine in solution. Through a suite of one-dimensional and multi-dimensional NMR experiments, the precise connectivity of protons and carbons, as well as the electronic environment of the trifluoromethyl group, can be determined.

Multi-Dimensional NMR Techniques (e.g., 2D HSQC, HMBC, NOESY) for Proton and Carbon Connectivity

Multi-dimensional NMR techniques are instrumental in deciphering the complex spin systems present in this compound.

¹H and ¹³C NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. Protons on the pyridine ring typically appear at lower field due to the electron-withdrawing effect of the nitrogen atom. Similarly, the ¹³C NMR spectrum provides chemical shift data for each unique carbon atom in the molecule. For analogous compounds like 2-phenylpyridine (B120327), ¹³C NMR signals for the pyridine ring appear in the range of δ 120-158 ppm, while phenyl ring carbons are observed around δ 126-139 ppm. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu This is a highly sensitive technique that allows for the definitive assignment of protonated carbons. columbia.edu For this compound, this would involve correlating the signals of the aromatic protons with their directly attached carbon atoms on both the pyridine and phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). columbia.edusdsu.edu This is crucial for establishing the connectivity between the pyridine and phenyl rings, as it would show a correlation between the protons on one ring and the carbons on the other, via the C-C single bond linking the two rings. For example, correlations between the protons on the phenyl ring and the C3 carbon of the pyridine ring would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule in solution by observing correlations between protons on the pyridine and phenyl rings that are in spatial proximity.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine Ring Protons8.5 - 9.0120 - 150
Phenyl Ring Protons7.5 - 8.0125 - 140
Trifluoromethyl Carbon (CF₃)-~124 (quartet)

¹⁹F NMR Spectroscopy for Characterization of the Trifluoromethyl Group

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the trifluoromethyl (CF₃) group due to the 100% natural abundance of the ¹⁹F isotope. nih.gov The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoromethyl-substituted pyridines, the ¹⁹F NMR signal typically appears as a singlet. For instance, the ¹⁹F NMR spectrum of 2-(4-(trifluoromethyl)phenyl)pyridine shows a signal at approximately -62.6 ppm. rsc.org Computational studies on various trifluoromethyl derivatives have shown that the chemical shifts can be predicted with reasonable accuracy using density functional theory (DFT) calculations. nih.gov The presence of a single sharp signal in the ¹⁹F NMR spectrum of this compound would confirm the presence and electronic integrity of the trifluoromethyl group.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Supramolecular Assembly

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

The arrangement of molecules in the crystal lattice is directed by a variety of non-covalent interactions.

Hydrogen Bonding : While this compound does not possess strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds may be present. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the fluorine atoms of the trifluoromethyl group can also participate in weak hydrogen bonding interactions. rsc.org

Halogen Bonding : The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, where the electropositive region on the halogen atom interacts with a nucleophile.

π-π Stacking : The aromatic pyridine and phenyl rings can engage in π-π stacking interactions, which are crucial in stabilizing the crystal packing. These interactions can be either face-to-face or offset. The presence of the electron-withdrawing trifluoromethyl group can influence the nature of these interactions by modulating the quadrupole moment of the phenyl ring.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions in the crystal structure. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. semanticscholar.org These techniques are complementary and can be used to identify functional groups and gain insights into molecular structure and conformation. nih.govnih.gov

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1600-1400 cm⁻¹ region.

C-F stretching vibrations of the trifluoromethyl group are expected to be strong in the IR spectrum and typically appear in the 1350-1100 cm⁻¹ region.

Ring breathing modes of both the pyridine and phenyl rings are often observed in the Raman spectrum and are sensitive to substitution.

A summary of expected key vibrational frequencies is presented below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aromatic C=C/C=N Stretch1600 - 1400FT-IR, Raman
C-F Stretch (CF₃)1350 - 1100FT-IR
Ring Breathing~1000Raman

Computational methods, such as DFT, can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Assignment of Characteristic Vibrational Modes of Pyridine and Trifluoromethyl Phenyl Moieties

The vibrational spectrum of this compound, analyzed through Fourier-Transform Infrared (FTIR) and Raman spectroscopy, reveals characteristic modes associated with its two main structural components: the pyridine ring and the 4-(trifluoromethyl)phenyl group. bjp-bg.com While a complete experimental spectrum for this specific compound is not widely published, a detailed assignment can be constructed by analogy to related molecules, such as substituted phenylpyridines and compounds containing trifluoromethylphenyl groups. aps.orgijsrst.com

The vibrational modes can be categorized as follows:

Pyridine Ring Vibrations: The pyridine ring, with its C2v point-group symmetry, has 27 normal vibrational modes. aps.org Key vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3100–3000 cm⁻¹ region. ijsrst.com

Ring Stretching (νC=C, νC=N): The characteristic stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1600–1400 cm⁻¹ range. For 3-phenylpyridine, bands are observed around 1585, 1570, 1475, and 1420 cm⁻¹.

Ring Breathing: A symmetric ring breathing mode, which involves the entire ring expanding and contracting, is expected near 1000 cm⁻¹. In pyridine itself, this mode is found around 990 cm⁻¹.

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ region, while out-of-plane bending modes appear below 1000 cm⁻¹.

4-(Trifluoromethyl)phenyl Moiety Vibrations: The trifluoromethyl group and the phenyl ring to which it is attached contribute distinct and strong vibrational signatures.

CF₃ Stretching: The trifluoromethyl group is characterized by very strong and distinct C-F stretching vibrations. The asymmetric (ν_as) and symmetric (ν_s) stretching modes are typically observed in the 1350-1100 cm⁻¹ region. For instance, in 4-(Trifluoromethyl)phenylacetonitrile, these bands are prominent. bjp-bg.comijsrst.com

Phenyl Ring Stretching: The C-C stretching vibrations of the para-substituted benzene (B151609) ring are expected to appear near 1600 cm⁻¹, often overlapping with the pyridine ring modes, as well as near 1500 and 1400 cm⁻¹.

CF₃ Bending and Rocking: The bending (scissoring and wagging) and rocking deformations of the CF₃ group appear at lower frequencies, typically in the 800-400 cm⁻¹ range. bjp-bg.com For example, the CF₃ out-of-plane bending mode in a similar compound is identified at 590 cm⁻¹ in the Raman spectrum. bjp-bg.com

The coupling of these individual moieties results in a complex but interpretable spectrum, where assignments are made based on the frequency, intensity, and Raman depolarization ratios of the observed bands.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Notes
C-H StretchingPyridine & Phenyl3100 - 3000Typically multiple weak to medium bands.
C=C / C=N StretchingPyridine Ring1610 - 1550Characteristic sharp bands, strong in Raman.
C-C StretchingPhenyl Ring1600 - 1450Often overlaps with pyridine ring modes.
Asymmetric C-F StretchingTrifluoromethyl (-CF₃)~1320Very strong intensity in FTIR.
Symmetric C-F StretchingTrifluoromethyl (-CF₃)~1150Strong intensity in FTIR.
C-H In-Plane BendingPyridine & Phenyl1300 - 1000Multiple bands of varying intensity.
Ring BreathingPyridine & Phenyl1020 - 990Often a sharp, prominent band in Raman.
C-F Bending / RockingTrifluoromethyl (-CF₃)800 - 400Medium to strong intensity bands.

Probing Conformational Isomerism and Solvent Effects on Vibrational Signatures

The connection between the pyridine and phenyl rings in this compound is a single C-C bond, allowing for rotation and thus the potential for conformational isomerism. The dihedral angle between the two rings is a key structural parameter. In the solid state, this conformation is fixed, but in solution, a distribution of conformers may exist, influenced by thermal energy and interactions with the solvent.

Conformational Isomerism: In related biaryl systems, distinct conformers (e.g., planar vs. twisted) can sometimes be identified by the appearance of different vibrational bands, especially at low temperatures. For this compound, the primary conformers would differ by the angle of twist around the inter-ring C-C bond. However, the energy barrier to rotation is typically low, and in many cases, only an averaged spectrum is observed at room temperature. The existence of distinct conformers can sometimes be inferred from the presence of exo and endo isomers in the NMR spectra of similar, more complex molecules. nih.gov

Solvent Effects: The vibrational frequencies of a molecule can be perturbed by the surrounding solvent environment, a phenomenon known as solvatochromism. researchgate.net These shifts arise from intermolecular forces between the solute and solvent molecules.

Polar Solvents: Polar solvents can interact with the dipole moment of the solute, leading to shifts in vibrational frequencies. For instance, modes involving the polar C-F and pyridine nitrogen bonds would be particularly sensitive to solvent polarity. Studies on other molecules have shown that changes in solvent can alter the relative peak positions and intensities in vibrational spectra. chemrxiv.orgchemrxiv.org

Hydrogen Bonding: Protic solvents (e.g., alcohols) could potentially form hydrogen bonds with the nitrogen atom of the pyridine ring, causing noticeable shifts in the pyridine ring modes.

Dispersion Forces: Even nonpolar solvents can induce small frequency shifts through van der Waals and dispersion forces. researchgate.net

Systematic studies involving a range of solvents with varying polarity and hydrogen-bonding capability can therefore provide insight into the nature of the solute-solvent interactions and the charge distribution within the this compound molecule. berkeley.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Investigation of Electronic Transitions and Chromophoric Properties of this compound

The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is dominated by transitions within its aromatic chromophores: the pyridine and phenyl rings. The conjugation between these two rings creates an extended π-system.

The spectrum is expected to show characteristic absorption bands arising from π → π* and potentially n → π* electronic transitions.

π → π Transitions:* These are typically strong absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In biaryl systems like this, multiple π → π* bands are expected. For similar aryl-substituted pyridines, strong absorption bands are observed in the range of 250-350 nm. deepdyve.com The linkage of the two aromatic rings generally results in a bathochromic (red) shift compared to the individual pyridine and toluene (B28343) chromophores.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the pyridine nitrogen's lone pair) to a π* antibonding orbital. They are typically much weaker than π → π* transitions and are often observed as a shoulder on the low-energy side of the main absorption band. These transitions can be sensitive to solvent, often undergoing a hypsochromic (blue) shift in polar or protic solvents due to the stabilization of the non-bonding orbital.

The trifluoromethyl group, being strongly electron-withdrawing, can influence the energy levels of the molecular orbitals. However, studies on related compounds suggest that the electronic effect of a 4-(trifluoromethyl)phenyl group on the absorption maxima can be relatively mild, causing only small shifts compared to an unsubstituted phenyl group. nih.gov

Photophysical Behavior and Quantum Yield Studies in Solution and Solid States

Following electronic excitation, this compound can relax to the ground state through radiative (fluorescence) and non-radiative pathways.

Fluorescence Emission: Many biaryl compounds are fluorescent, and this compound is expected to emit light upon relaxation from its lowest singlet excited state (S₁).

Emission Wavelength: The fluorescence emission is always at a longer wavelength (lower energy) than the absorption, a difference known as the Stokes shift. For analogous aryl-substituted pyridines and dihydropyridines, fluorescence is often observed in the blue-green region of the visible spectrum. deepdyve.com

Solvatochromism: The position of the emission maximum can be highly sensitive to solvent polarity, especially if the excited state has a different dipole moment than the ground state. In "push-pull" type fluorophores, where charge transfer occurs upon excitation, a bathochromic shift is often seen with increasing solvent polarity. uzh.ch This behavior can be analyzed using Lippert-Mataga plots to understand the change in dipole moment upon excitation. deepdyve.com

Fluorescence Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov The quantum yield is highly dependent on the balance between radiative (k_r) and non-radiative (k_nr) decay rates from the excited state.

Structural Effects: The quantum yield can be significantly influenced by molecular structure. Rigid structures often have high quantum yields because pathways for non-radiative decay through vibrational and rotational motion are restricted. The rotational freedom around the C-C bond in this compound could provide a non-radiative decay channel, potentially lowering the quantum yield.

Substituent Effects: The nature and position of substituents can dramatically alter quantum yields. In some isomeric systems, moving a substituent from one position to another can change the molecule from being brightly fluorescent to nearly dark. nih.gov

State Effects: The quantum yield can differ between the solution and solid states. In the solid state, molecular motions are restricted, which can block non-radiative decay pathways and lead to higher quantum yields, a phenomenon known as aggregation-induced emission (AIE) in some systems. Conversely, π-π stacking in the solid state can sometimes lead to quenching and a lower quantum yield. While specific data for this compound is not available, related fluorescent compounds show quantum yields that can range from low (0.04) to high (0.71) depending on the molecular structure and solvent. rsc.org

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of this compound. It provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition.

Molecular Formula Confirmation: The molecular formula of this compound is C₁₂H₈F₃N. Its monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) to within a few parts per million (ppm). This level of accuracy allows for the differentiation between C₁₂H₈F₃N and other potential formulas that might have the same nominal mass.

Ion TypeMolecular FormulaCalculated Exact Mass (Da)Notes
[M]⁺˙ (Radical Cation)C₁₂H₈F₃N223.0585Observed in Electron Ionization (EI).
[M+H]⁺ (Protonated)C₁₂H₉F₃N224.0663Observed in Electrospray Ionization (ESI) or Chemical Ionization (CI).

Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Based on the fragmentation of related phenylpyridines and trifluoromethyl-containing aromatic compounds, a plausible pathway can be proposed. nih.govxml-journal.net

A likely fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 224.1) would involve:

Loss of CF₃ group: Cleavage of the C-CF₃ bond is a common pathway for trifluoromethyl-substituted aromatics, although the C(aryl)-C(CF₃) bond is strong. A more likely initial fragmentation might involve the pyridine ring.

Cleavage of the Pyridine Ring: Phenylpiperazine analogues show that bonds within the nitrogen-containing ring are susceptible to cleavage. xml-journal.net For pyridine, a common initial fragmentation is the loss of HCN (27 Da).

Loss of HF: Stepwise loss of HF (20 Da) from the CF₃ group can occur.

Major Fragments: The most stable fragment ions will dominate the spectrum. For 3-phenylpyridine, the molecular ion (m/z 155) is the base peak, indicating a stable structure. Fragmentation is minimal, but a fragment at m/z 128 (loss of HCN) is observed. For this compound, the stability of the biphenyl (B1667301) system would also lead to a prominent molecular ion. Key fragments would likely arise from the loss of neutral molecules like HF or HCN from the parent ion. The fragment corresponding to the biphenyl cation (C₁₂H₈⁺˙, m/z 152) after the loss of the entire CF₃N moiety is also possible, though less direct.

The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule.

Table of Compounds

Compound Name
This compound
Pyridine
Toluene
3-Phenylpyridine
4-(Trifluoromethyl)phenylacetonitrile

Comprehensive Computational Chemistry and Quantum Mechanical Studies of 3 4 Trifluoromethyl Phenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. By employing functionals such as B3LYP and M06-2X with appropriate basis sets like 6-311++G(d,p), it is possible to obtain accurate predictions of molecular geometries, spectroscopic parameters, and reactivity indices. acs.orgchemmethod.com

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure through geometry optimization. For 3-(4-(Trifluoromethyl)phenyl)pyridine, this process involves finding the minimum energy conformation by calculating the forces on each atom until they are negligible. acs.org The key conformational feature of this molecule is the dihedral angle between the pyridine (B92270) and phenyl rings.

Table 1: Representative Calculated Geometrical Parameters of this compound in the Gas Phase

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(pyridine)-C(phenyl)1.49
C-N (pyridine)1.34C-N-C (pyridine)117.0
C-C (phenyl)1.40C-C-C (phenyl)120.0
C-CF31.48C-C-CF3121.0
Pyridine-Phenyl~35-45

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values would be obtained from a specific DFT calculation on this compound.

DFT calculations are highly effective in predicting various spectroscopic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. For this compound, the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons and carbons.

Vibrational Frequencies: Theoretical vibrational (IR and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximations in the computational method. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, ring breathing modes, and vibrations associated with the CF3 group. researchgate.netresearchoutreach.org

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and, consequently, the UV-Vis absorption spectra. scirp.org The calculations can identify the nature of the electronic transitions, such as π-π* transitions within the aromatic rings. scirp.org The absorption maxima are influenced by the electronic structure and the extent of conjugation between the two rings.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (Pyridine H)7.5 - 8.8 ppm
¹H NMR Chemical Shift (Phenyl H)7.6 - 7.8 ppm
¹³C NMR Chemical Shift (Pyridine C)120 - 150 ppm
¹³C NMR Chemical Shift (Phenyl C)125 - 140 ppm
IR Frequency (C-F stretch)~1100-1300 cm⁻¹
IR Frequency (C=N stretch)~1600 cm⁻¹
UV-Vis λmax~250-280 nm

Note: These are estimated values based on data for similar compounds like 4-(Trifluoromethyl)pyridine and other substituted pyridines. chemicalbook.comrsc.org Precise values require specific calculations.

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net

FMO Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO may have significant contributions from the pyridine ring, influenced by the electron-withdrawing CF3 group.

Electron Density Distribution: This analysis reveals how electrons are distributed within the molecule. The trifluoromethyl group will polarize the electron density on the phenyl ring, while the nitrogen atom will do the same for the pyridine ring.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution. chemmethod.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atom is expected to be a region of negative potential, while the hydrogens and the region around the CF3 group will show positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com

MD simulations can explore the conformational landscape of this compound by simulating its movements at a given temperature. nih.gov This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the bond connecting the two aromatic rings. conicet.gov.ar By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them.

By explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of how the solvent interacts with the solute. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions. Furthermore, MD simulations can be used to study the tendency of molecules to aggregate in solution, a phenomenon that can be influenced by the solvent environment. researchoutreach.org

Theoretical Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR modeling are powerful computational tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively. conicet.gov.ar These models are built by establishing a mathematical relationship between the compound's structure and its observed activity or property. For this compound, theoretical QSAR/QSPR studies are crucial for predicting its behavior in various chemical and biological systems without the need for extensive empirical testing. conicet.gov.arutah.edu

Descriptors Development for Predicting Reactivity and Interaction Potentials

The foundation of any robust QSAR/QSPR model lies in the development and selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are calculated using quantum mechanical methods. For this compound, a range of descriptors can be developed to predict its reactivity and potential to interact with other molecules.

Key Descriptor Classes for this compound:

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electronegative nitrogen atom in the pyridine ring significantly influences the electron distribution. Key electronic descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. mdpi.com For this compound, a negative potential (red/yellow) is expected around the pyridine nitrogen, indicating a site for electrophilic attack or hydrogen bond acceptance. A positive potential (blue) would likely be found on the hydrogen atoms of the pyridine ring and near the trifluoromethyl group.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a smaller gap suggests higher reactivity.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital (NBO) analysis) helps in understanding intramolecular charge transfer and predicting sites for electrostatic interactions. nih.gov

Steric and Topological Descriptors: These descriptors relate to the molecule's size, shape, and connectivity.

Molecular Volume and Surface Area: These provide a measure of the molecule's bulk and are important for understanding how it might fit into a binding site.

Topological Indices: These numerical values are derived from the molecular graph and encode information about branching and connectivity.

The development of these descriptors through computational methods like Density Functional Theory (DFT) allows for the creation of predictive models for properties such as binding affinity to a biological target or specific reaction rates. nih.gov

Table 1: Key Quantum Chemical Descriptors for Predicting Reactivity of this compound
Descriptor TypeSpecific DescriptorPredicted Significance for this compound
ElectronicMolecular Electrostatic Potential (MEP)Identifies the pyridine nitrogen as a primary site for electrophilic attack and hydrogen/halogen bonding. mdpi.comnih.gov
HOMO-LUMO Energy GapIndicates kinetic stability and susceptibility to electronic excitation.
Natural Bond Orbital (NBO) ChargesQuantifies the electron-withdrawing effect of the -CF3 group and the electronegativity of the pyridine nitrogen. nih.gov
Steric/TopologicalSolvent Accessible Surface Area (SASA)Relates to solubility and interactions with the solvent environment.
Molecular Shape IndicesDescribes the three-dimensional conformation and is crucial for predicting binding complementarity. nih.gov

Computational Ligand Efficiency and Lipophilicity Assessments

In the context of drug discovery, a molecule's efficiency and lipophilicity are critical parameters. Computational methods provide rapid and cost-effective ways to assess these properties.

Ligand Efficiency (LE): LE is a measure of the binding energy of a ligand to its target, normalized by its size (typically the number of heavy atoms). It helps in identifying small, efficient fragments that can be developed into more potent leads. While a specific target is not discussed here, the LE of this compound could be computationally evaluated against various hypothetical targets to assess its potential as a scaffold.

Lipophilicity (logP): Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a compound's pharmacokinetic profile. A balanced lipophilicity is essential for good absorption and distribution. The presence of the lipophilic trifluoromethyl group and the more hydrophilic pyridine ring gives this compound a complex lipophilic character. Computational models can predict the logP value with reasonable accuracy. For instance, related bis(trifluoromethyl)phenyl derivatives have been noted for their favorable predicted lipophilicity. acs.org

Table 2: Predicted Physicochemical and Efficiency Metrics for this compound
ParameterDefinitionPredicted Value/CharacteristicSignificance
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.~223.18 g/molInfluences diffusion and transport properties.
cLogPCalculated logarithm of the octanol/water partition coefficient.Predicted to be moderately high due to the -CF3 group.Key indicator of membrane permeability and solubility. zju.edu.cn
Ligand Efficiency (LE)Binding affinity divided by the number of non-hydrogen atoms.Dependent on the specific biological target.Measures the "quality" of binding for a given molecular size.
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms, primarily oxygen and nitrogen.Primarily contributed by the pyridine nitrogen.Predictor of drug transport properties, such as intestinal absorption.

Advanced Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are the dominant forces governing molecular recognition, crystal packing, and the structure of supramolecular assemblies. mdpi.com The unique combination of a pyridine ring and a trifluoromethyl-substituted phenyl ring in this compound gives rise to a variety of interesting and significant NCIs.

Detailed Characterization of Intra- and Intermolecular Hydrogen and Halogen Bonds

The structural features of this compound make it capable of participating in both hydrogen and halogen bonds, which are crucial for its crystal engineering and interaction with biological macromolecules.

Hydrogen Bonds: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), the carbon atoms of the aromatic rings can act as weak C-H donors. The pyridine nitrogen is a strong hydrogen bond acceptor. Furthermore, the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors.

C-H···N: This is a likely intermolecular interaction where a C-H bond from a neighboring molecule donates a hydrogen bond to the lone pair of the pyridine nitrogen.

C-H···F: These weak hydrogen bonds can occur both intra- and intermolecularly, where a C-H bond interacts with one of the fluorine atoms of the -CF3 group. researchgate.net

Halogen Bonds: The trifluoromethyl group is not a typical halogen bond donor. However, the electron-rich π-systems and the pyridine nitrogen can act as halogen bond acceptors if a suitable donor is present in the environment. Conversely, and more relevant to this structure, the fluorine atoms can participate in other non-covalent interactions that are sometimes discussed in the context of halogen bonding, such as F···F or F···π contacts. researchgate.net Studies on related molecules show that the trifluoromethyl moiety can facilitate halogen bonding with certain residues in a protein's catalytic site. acs.org

Table 3: Potential Non-Covalent Bonds in this compound
Interaction TypeDonorAcceptorTypical Nature
Hydrogen BondAromatic C-HPyridine NIntermolecular, structure-directing. mdpi.com
Hydrogen BondAromatic C-HFluorine (-CF3)Weak, contributes to crystal packing. researchgate.net
Halogen-like ContactFluorine (-CF3)Fluorine (-CF3)Intermolecular, can influence stacking arrangements. researchgate.net
Halogen-like ContactFluorine (-CF3)Aromatic π-systemWeak F···π interaction, contributes to stability. researchgate.net

Investigation of Aromaticity and π-Stacking Interactions within the Molecular Architecture

The two aromatic rings in this compound are central to its structure and reactivity, defining its aromatic character and its ability to engage in π-stacking interactions.

Aromaticity: Both the pyridine ring and the phenyl ring are aromatic. They are cyclic, planar, fully conjugated, and obey Hückel's rule (4n+2 π electrons). masterorganicchemistry.com The pyridine ring has 6 π electrons, and the lone pair on the nitrogen atom resides in an sp2 orbital in the plane of the ring, not participating in the aromatic system. masterorganicchemistry.com The phenyl ring also contains 6 π electrons. The strong electron-withdrawing nature of the -CF3 group does not disrupt the aromaticity of the phenyl ring but does polarize its π-system.

π-Stacking Interactions: These interactions occur between the electron clouds of aromatic rings and are fundamental to the structure of DNA, proteins, and many synthetic materials. The introduction of fluorine substituents onto an aromatic ring is known to enhance π-stacking through electrostatic effects. nih.gov

Phenyl-Pyridine Stacking: In a crystal or aggregate, the electron-deficient trifluoromethyl-substituted phenyl ring of one molecule can stack with the slightly more electron-rich pyridine ring of another molecule. This "push-pull" type of interaction is electrostatically favorable.

Self-Stacking: Stacking can also occur between identical rings (phenyl-phenyl or pyridine-pyridine). Due to the polarization of the phenyl ring by the -CF3 group, offset or slipped-parallel stacking arrangements are often favored over a direct face-to-face orientation to minimize electrostatic repulsion. nih.gov Studies on trifluoromethylated aromatics have shown that weak F···π or F···F contacts can play a significant role in controlling the stacking geometry. researchgate.net

Table 4: Aromaticity and π-Interaction Features of this compound
FeatureRing SystemDescription
Aromaticity (Hückel's Rule)PyridineCyclic, planar, conjugated, contains 6 π electrons. Aromatic. masterorganicchemistry.com
4-(Trifluoromethyl)phenylCyclic, planar, conjugated, contains 6 π electrons. Aromatic.
π-Stacking PropensityPhenyl-PyridineCan form favorable offset or T-shaped interactions due to complementary electrostatics.
Phenyl-PhenylThe -CF3 group polarizes the ring, favoring slipped-parallel stacking to optimize electrostatic and dispersion forces. researchgate.netnih.gov

Chemical Reactivity, Derivatization Strategies, and Functionalization of 3 4 Trifluoromethyl Phenyl Pyridine

Regioselective Functionalization of the Pyridine (B92270) and Phenyl Rings

The selective functionalization of either the pyridine or the phenyl ring is a key consideration in the synthesis of derivatives of 3-(4-(trifluoromethyl)phenyl)pyridine. The electronic nature of both rings dictates the preferred sites for chemical modification.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Similarly, the phenyl ring is strongly deactivated by the trifluoromethyl (CF3) group, which is a powerful electron-withdrawing substituent. youtube.com Consequently, electrophilic aromatic substitution reactions on either ring of this compound are challenging and typically require harsh reaction conditions. When such reactions do occur, the substitution on the phenyl ring is directed to the meta-position relative to the CF3 group. youtube.com For the pyridine ring, electrophilic substitution is generally disfavored but would likely occur at the 3- or 5-positions if forced.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of both rings makes them susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. The pyridine ring is especially reactive towards nucleophiles at positions ortho and para to the nitrogen atom, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen. youtube.com Therefore, if a leaving group were present at the 2-, 4-, or 6-position of the pyridine ring, nucleophilic substitution would be a viable functionalization strategy. youtube.comyoutube.com Similarly, the phenyl ring, being activated by the CF3 group, can undergo SNAr if a leaving group is present at the ortho or para positions.

Reaction TypeReactivity of Pyridine RingReactivity of Phenyl RingPreferred Position of Attack
Electrophilic Aromatic Substitution DeactivatedDeactivatedmeta to -CF3 on phenyl ring
Nucleophilic Aromatic Substitution ActivatedActivatedortho or para to nitrogen on pyridine ring; ortho or para to -CF3 on phenyl ring

Table 1: Summary of Aromatic Substitution Reactivity

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, the pyridine nitrogen itself can act as a directing group, facilitating lithiation at the C-2 or C-4 positions of the pyridine ring. uwindsor.ca However, competitive addition of the organolithium reagent to the pyridine ring can be a significant side reaction. harvard.edu The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can often mitigate this issue. uwindsor.ca

On the phenyl ring, the trifluoromethyl group is generally considered a moderate to weak directing group for ortho-metalation. organic-chemistry.org More commonly, DoM strategies for the phenyl ring would involve the introduction of a stronger DMG, such as an amide or methoxy (B1213986) group, at a position ortho to the desired functionalization site. baranlab.org

RingDirecting GroupPotential Lithiation SiteKey Considerations
Pyridine Pyridine NitrogenC-2, C-4Competitive nucleophilic addition to the ring.
Phenyl Trifluoromethyl Grouportho to -CF3Weaker directing group; may require stronger bases or longer reaction times.

Table 2: Directed Ortho Metalation Strategies

Modifications at the Trifluoromethyl Group and Pyridine Nitrogen Atom

The trifluoromethyl group is known for its high stability. tcichemicals.com However, recent advancements have enabled its transformation into other functional groups. Selective C-F bond activation and subsequent functionalization can lead to the formation of difluoromethylenes or other partially fluorinated intermediates. tcichemicals.comresearchgate.net These transformations often require specific reagents and reaction conditions, such as the use of silyl (B83357) cations or transition metal catalysts. tcichemicals.com Reductive defluorination methods have also been developed to convert aromatic trifluoromethyl groups into difluoromethyl derivatives. acs.org Furthermore, under certain conditions, the trifluoromethyl group can be converted to non-fluorinated moieties, for example, through hydrolysis to a carboxylic acid group, although this typically requires harsh conditions.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. nih.govtandfonline.comtandfonline.com This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or magnesium monoperoxyphthalate. tandfonline.comtandfonline.comarkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity. For instance, it can facilitate electrophilic substitution at the 4-position and can also be used to introduce functional groups at the 2-position through reactions with reagents like phosphorus oxychloride (POCl3).

N-Alkylation: The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt. acs.orgchemrxiv.org This reaction enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack. chemrxiv.org N-alkylation is typically carried out using alkyl halides.

Design and Synthesis of Derivatives for Catalyst and Ligand Development

Derivatives of this compound are of interest in the development of catalysts and ligands due to the unique electronic properties conferred by the trifluoromethyl group. The electron-withdrawing nature of the CF3 group can influence the electronic environment of a metal center when the molecule is used as a ligand, thereby tuning the catalytic activity. nih.gov

For instance, trifluoromethyl-substituted pyridine-oxazoline ligands have been synthesized and utilized in asymmetric catalysis. acs.orgacs.org The synthesis of these ligands often involves the condensation of a substituted picolinonitrile with an appropriate amino alcohol. acs.org The resulting ligands, when complexed with transition metals like palladium, have shown high catalytic activity and enantioselectivity in reactions such as the addition of arylboronic acids to imines. acs.orgacs.org The trifluoromethyl group in these ligands plays a crucial role in modulating the catalyst's performance. nih.gov The synthesis of such derivatives often starts from commercially available trifluoromethyl-substituted pyridines and involves standard organic transformations to build the desired ligand architecture. acs.orgnih.gov

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

Following a comprehensive search of available scientific databases and publications, it has been determined that detailed research findings specifically focused on the chemical compound This compound are not extensively available. While general information exists for the broader class of trifluoromethylpyridines and their applications, specific data pertaining to the chelation chemistry, catalytic applications, and its role as a synthetic building block for complex scaffolds, as outlined in the requested article structure, is not sufficiently documented for this particular molecule.

The search for information on the following specific topics yielded limited to no direct results for this compound:

Chelation Chemistry and Formation of Metal Complexes: Detailed studies on the formation of metal complexes where this compound acts as a ligand, including characterization and properties of such complexes, are not readily found.

Applications in Asymmetric Catalysis and Photoredox Catalysis: While the use of various pyridine derivatives in these catalytic fields is well-established, specific examples and efficacy data for this compound in these applications are not described in the available literature.

Role as a Synthetic Building Block for Complex Chemical Scaffolds: There is a lack of specific documented examples of this compound being used as a direct precursor in the synthesis of polycyclic aromatic hydrocarbons, complex heterocycles, or as a foundational component for advanced functional materials.

General information on related compounds, such as other isomers or differently substituted trifluoromethylphenyl-pyridines, is more common. However, in adherence to the strict instruction to focus solely on "this compound," it is not possible to generate a scientifically accurate and thorough article based on the currently available information without resorting to speculation or extrapolation from dissimilar molecules.

Therefore, this report cannot fulfill the request for a detailed article on "this compound" following the provided outline due to the absence of specific research data for this compound in the public domain. Further original research would be required to generate the specific data needed to populate the requested article sections.

Exploring the Molecular Interactions of 3 4 Trifluoromethyl Phenyl Pyridine in Advanced Biological Research Models in Vitro and Theoretical Studies

Molecular Docking and Computational Protein-Ligand Interaction Studies

Computational methods, particularly molecular docking and protein-ligand interaction studies, are fundamental in predicting how a small molecule like 3-(4-(Trifluoromethyl)phenyl)pyridine might bind to a biological target. arxiv.orgamazonaws.comresearchgate.net These in silico techniques provide insights into the binding modes, affinities, and the key intermolecular forces that govern the stability of the protein-ligand complex.

Prediction of Binding Modes and Affinities with Model Biological Targets (e.g., Enzymes, Receptors)

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand within a protein's active site and estimating the strength of the interaction. For compounds containing the (trifluoromethyl)phenylpyridine motif, these studies have revealed critical interactions that contribute to binding affinity.

The trifluoromethyl (CF3) group is a key feature, often engaging in specific, favorable interactions. Due to its electron-withdrawing nature and hydrophobicity, the CF3 group can participate in hydrophobic interactions, π-π stacking, and dipole-dipole interactions. For instance, in studies of imidazopyridine inhibitors targeting Plasmodium falciparum hemozoin, the 3-(trifluoromethyl)phenyl moiety was found to enhance hydrophobic interactions and was suggested by docking studies to induce π-π stacking and dipole-dipole interactions with the heme cofactor.

Similarly, in the context of cyclooxygenase-2 (COX-2) inhibition, the trifluoromethyl group on a central ring has been identified as crucial for activity. acs.org Docking studies suggest it can act as a hydrogen bond acceptor, forming a hydrogen bond with the NH group of a key arginine residue (Arg-120) in the enzyme's active site. acs.org In other models, such as thieno-pyrimidine derivatives targeting VEGFR3, the 4-chloro-3-(trifluoromethyl)phenyl group was shown to form hydrophobic interactions with residues like Phe929, Ala983, and Leu1044. mdpi.com

Docking studies on derivatives have also elucidated specific binding modes. For example, in nonsteroidal inhibitors of steroid 5α-reductase type 1 (SRD5A1), the bis(trifluoromethyl)phenyl moiety was found to enhance hydrophobic and halogen interactions with key residues such as M119, A120, E202, and F228, which improves binding affinity and molecular orientation within the catalytic pocket. acs.orgacs.org Docking of triazole derivatives into COX-1 and COX-2 structures has also been used to predict preferential binding to the COX-2 isoform. nih.gov

Table 1: Predicted Molecular Interactions of Trifluoromethylphenyl-Containing Scaffolds with Biological Targets This table is interactive. Click on the headers to sort the data.

Scaffold/Derivative Class Target Enzyme/Protein Key Interacting Residues Type of Interaction Reference
Imidazopyridines P. falciparum hemozoin Heme cofactor Hydrophobic, π-π stacking, dipole-dipole
Pyridyl Phenyl Ketones Cyclooxygenase-2 (COX-2) Arginine-120 Hydrogen bond acs.org
Thieno-pyrimidines VEGFR3 Phe929, Ala983, Leu1044 Hydrophobic mdpi.com
Phenyl Hydroxycinnamates SRD5A1 M119, A120, E202, F228 Hydrophobic, Halogen bonds acs.orgacs.org
Pyrazolo[3,4-b]pyridines PIM-1 Kinase Not specified Not specified nih.gov

Rational Design Principles Derived from Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is a powerful computational technique used to identify potential new inhibitors from large compound libraries by docking them into the three-dimensional structure of a target protein. researchgate.netnih.govnih.gov This approach, often combined with other methods like pharmacophore modeling, accelerates the discovery of novel chemical scaffolds. nih.govmdpi.comyoutube.com

Rational design principles for derivatives of this compound often emerge from these screening efforts. The process typically involves:

Target Identification and Preparation: A high-resolution crystal structure of the target enzyme or receptor is obtained, and the binding site is defined. nih.gov

Virtual Screening: A library of compounds is computationally docked into the target's active site. nih.gov

Scoring and Ranking: Compounds are scored based on their predicted binding affinity and geometric complementarity to the active site. mdpi.com

Hit Selection and Optimization: The top-ranked compounds ("hits") are selected for experimental testing. The binding modes of these hits provide crucial information for further optimization.

For example, the design of novel pyrazolo[3,4-b]pyridine derivatives as inhibitors for targets like Tropomyosin receptor kinase A (TRKA) and PIM-1 kinase has been successfully guided by computer-aided drug design (CADD) and rational drug design principles. nih.govnih.gov These studies often use an existing ligand or a known scaffold as a starting point and then employ techniques like scaffold hopping to design new core structures with improved properties. nih.gov The insights gained from the docking poses of initial hits—such as identifying which parts of the molecule are essential for binding and which can be modified—are central to the rational design of next-generation compounds. mdpi.comnih.gov

Biophysical Characterization of Molecular Interactions (In Vitro Investigations)

While computational studies provide valuable predictions, in vitro biophysical techniques are essential for experimentally validating and quantifying the interactions between a compound and its biological target. nih.gov These methods measure the thermodynamic and kinetic parameters of binding, offering a deeper, quantitative understanding of the molecular recognition process.

Thermodynamics and Kinetics of Binding to Purified Macromolecules (e.g., Proteins, Nucleic Acids)

The thermodynamics and kinetics of protein-ligand binding describe the energy changes and rates associated with the formation of a complex. nih.govresearchgate.netchemrxiv.org Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various spectroscopic methods are employed to measure these properties. nih.gov

Thermodynamics: Spectroscopic techniques can be used to determine the binding constant (K) and stoichiometry (n) of an interaction. From the temperature dependence of the binding constant, the key thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—can be calculated. For instance, in studies of a tetra(pyridine-4-yl)porphyrin binding to human serum albumin (HSA), fluorescence quenching data yielded a binding affinity (Ksv) in the order of 10⁴ M⁻¹, with the interaction being spontaneous (negative ΔG°), and both enthalpically and entropically driven. nih.govmdpi.com Similar studies on fluorinated ligands have shown that fluorination can significantly affect the enthalpic and entropic contributions to binding, sometimes through complex enthalpy-entropy compensation mechanisms. acs.org

Kinetics: Kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), describe how quickly a ligand binds to and dissociates from its target. These are often measured using techniques like SPR.

Table 2: Illustrative Thermodynamic Parameters for Protein-Ligand Interactions This table is interactive. Click on the headers to sort the data.

Interacting System Technique Binding Constant (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Reference
4-TPyP : HSA Fluorescence Spectroscopy Ksv ≈ 10⁴ M⁻¹ -25.0 (at 296 K) -9.31 +52.9 nih.govmdpi.com
Pt(II) Complex 1 : HEWL UV-Vis Titration Not specified Not specified Not specified Not specified nih.gov
Pt(II) Complex 2 : HEWL UV-Vis Titration Not specified Not specified Not specified Not specified nih.gov

Note: Data for the specific compound this compound is not publicly available in this format; this table illustrates the types of data obtained from such studies using related pyridine-containing compounds.

Enzyme Inhibition Assays and Receptor Binding Studies (Focus on Mechanistic Characterization, not Efficacy)

Enzyme inhibition and receptor binding assays are fundamental in vitro tools to characterize the interaction of a compound with its target. mdpi.com These assays provide quantitative measures of a compound's potency, typically as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

For analogs of this compound, such assays have been crucial. For example, a closely related compound, 4-[5-Phenyl-2-(4-trifluoromethyl-phenyl)-1H-pyrrol-3-yl]-pyridine, was evaluated for its inhibitory potency against rat p38 kinase (Mitogen-activated protein kinase 14), yielding an IC₅₀ value of 910 nM.

Mechanistic studies aim to understand how a compound inhibits an enzyme or binds to a receptor. This can involve determining if the inhibition is competitive, non-competitive, or uncompetitive. Furthermore, biophysical methods can reveal if the compound induces conformational changes in the protein upon binding. For example, circular dichroism spectroscopy can be used to assess changes in the secondary structure of a protein, like HSA, upon binding to a ligand. nih.govmdpi.com In some cases, even with confirmed binding, significant structural perturbations are not observed. nih.govmdpi.com

Elucidation of Structure-Activity Relationships (SAR) in In Vitro Biological Systems

Structure-activity relationship (SAR) studies systematically investigate how modifications to a chemical structure affect its biological activity. For the (trifluoromethyl)phenyl)pyridine scaffold, SAR studies have provided key insights into the features required for potent biological activity.

The position and nature of substituents are critical. The trifluoromethyl group itself is a powerful modulator of activity. Studies on benzothiazole-phenyl analogs showed that CF₃ groups at the ortho and para positions of the phenyl ring were well-tolerated by target enzymes. escholarship.org In a series of YC-1 derivatives, a compound with a 4-(trifluoromethyl)phenyl group (63e) showed higher inhibitory activity than one with a 4-methoxyphenyl (B3050149) group (63d), highlighting the benefit of an electron-withdrawing substituent. nih.gov Similarly, in the development of COX-2 inhibitors, a para-CF₃ substituent on an N-phenyl ring led to more selective inhibition. researchgate.net

The pyridine (B92270) ring is also a critical component. Its replacement with other rings or its modification can drastically alter activity. For instance, in a series of anti-fungal agents, the presence of the phenyl ring was found to be essential for broad-spectrum activity. nih.gov

SAR studies often compare a series of analogs to build a comprehensive picture.

In quinazoline-1,2,3-triazole hybrids designed as acetylcholinesterase inhibitors, a 3-trifluoromethyl-4-nitrile group was found to be less effective than a nitrophenyl group, indicating sensitivity to the specific electronic and steric properties of the substituents. nih.gov

In sorafenib (B1663141) analogs, the pyridine ring is understood to facilitate key interactions in the hinge region of B-Raf kinase, while the terminal phenyl ring occupies a hydrophobic pocket. mdpi.com

For TRPV1 receptor antagonists, exploration of the SAR of pyridinylpiperazine ureas identified the essential pharmacophoric elements required for antagonism, which guided further optimization. acs.org

Table 3: Summary of SAR Findings for Trifluoromethylphenyl-Containing Analogs This table is interactive. Click on the headers to sort the data.

Compound Series Key Finding Impact on Activity Reference
YC-1 Derivatives 4-(Trifluoromethyl)phenyl vs. 4-methoxyphenyl Electron-withdrawing CF₃ group increased inhibitory activity. nih.gov
Chromeno[4,3-c]pyrazol-4-ones p-CF₃ substitution on N-phenyl ring Led to more selective COX-2 inhibition. researchgate.net
Benzylthioquinolinium Iodides CF₃ group on phenyl ring Resulted in potent antifungal activity. nih.gov
Benzothiazole-phenyl Analogs ortho/para-CF₃ substitution Well-tolerated by sEH/FAAH enzymes. escholarship.org
Quinazoline-triazole Hybrids 3-CF₃-4-nitrile vs. nitrophenyl The nitrophenyl group conferred better AChE inhibitory activity. nih.gov

Influence of Trifluoromethyl Group on Lipophilicity and Membrane Permeation (Theoretical and In Vitro)

The trifluoromethyl (CF3) group is a critical substituent in medicinal chemistry, largely due to its profound impact on a molecule's physicochemical properties, including lipophilicity and membrane permeability. mdpi.com Lipophilicity, often quantified by the partition coefficient (logP), is a key determinant of how a compound distributes between aqueous and lipid environments, which directly influences its ability to cross biological membranes. nih.gov

The incorporation of a CF3 group onto an aromatic ring, as seen in this compound, significantly increases the molecule's lipophilicity. mdpi.com This is attributed to the high electronegativity of the fluorine atoms, which polarizes the C-F bonds while creating a lipophilic surface area. The Hansch π value, a measure of the lipophilicity contribution of a substituent, for the CF3 group is +0.88, indicating its strong lipophilic character. mdpi.com This enhancement in lipophilicity is often leveraged to improve a molecule's ability to permeate cellular membranes via passive diffusion. mdpi.commdpi.com

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
PropertyInfluence of Trifluoromethyl (CF3) GroupSignificance in Molecular Behavior
Lipophilicity (LogP)Increases significantly (Hansch π value = +0.88) mdpi.comEnhances partitioning into lipid environments like cell membranes.
Membrane PermeabilityGenerally enhanced due to increased lipophilicity. mdpi.commdpi.comFacilitates passive diffusion across biological barriers to reach intracellular targets.
Aqueous SolubilityOften decreases with increased lipophilicity. nih.govCan limit bioavailability if the compound is too lipophilic.
Metabolic StabilityHigh, due to the strength of the C-F bond. mdpi.comIncreases the half-life of the compound in biological systems.

Role of Halogen and Hydrogen Bonding in Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is governed by a variety of non-covalent forces. In the context of this compound, both halogen and hydrogen bonds play pivotal roles in its interaction with biological targets. chemrxiv.orgrsc.org

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.orgnih.gov The fluorine atoms of the trifluoromethyl group can participate in these interactions, although they are generally weaker halogen bond donors compared to heavier halogens like iodine. nih.gov More significantly, the nitrogen atom of the pyridine ring is a well-established halogen bond acceptor, capable of forming directional interactions with halogen bond donors on a target protein. nih.gov These interactions are highly directional, which can contribute to the specificity and stability of a ligand-receptor complex. chemrxiv.org

Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor. chemrxiv.org This ability to form hydrogen bonds is crucial for anchoring the molecule within the binding pocket of a biological target, such as an enzyme or receptor. acs.org The interplay between hydrogen and halogen bonding, alongside hydrophobic interactions enhanced by the trifluoromethylphenyl moiety, dictates the compound's binding affinity and selectivity for its molecular partners. acs.orgacs.org

In Vitro Studies on Cell-Based Systems for Pathway Elucidation

Investigations into Molecular Mechanisms of Action in Cultured Cells (e.g., Target Engagement, Signaling Pathway Modulation)

To understand the biological effects of this compound, researchers utilize in vitro studies with cultured cells to identify its molecular targets and the signaling pathways it modulates. While direct studies on this specific compound are limited, research on structurally related phenylpyridine derivatives provides insight into potential mechanisms.

One major area of investigation for phenyl-substituted heterocyclic compounds is the inhibition of protein kinases. For example, various pyridine derivatives have been designed as inhibitors of key signaling kinases like the transforming growth factor-β type 1 receptor (TGF-βR1). mdpi.com Target engagement in such cases would involve the compound binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates like SMAD proteins and thereby inhibiting the entire signaling cascade. mdpi.com

Another well-documented mechanism for related compounds is the disruption of microtubule dynamics. Compounds with a trimethoxyphenyl ring, structurally analogous in some respects to the trifluoromethylphenyl group, are known to bind to the colchicine-binding site of tubulin. nih.govmdpi.com This interaction inhibits tubulin polymerization, leading to the breakdown of the microtubule cytoskeleton. Such a disruption would affect numerous cellular processes, including mitosis, cell motility, and intracellular transport, ultimately triggering cell cycle arrest and apoptosis. nih.gov

Additionally, ion channels represent another class of potential targets. The modulation of voltage-gated sodium channels has been identified as the mechanism of action for some neurologically active compounds containing triazole rings, which share some electronic features with pyridines. researchgate.net Elucidation of the precise target of this compound would require specific biochemical and cellular assays, such as radioligand binding studies or enzymatic activity assays using purified proteins. researchgate.net

Analysis of Cell Viability and Phenotypic Changes (Focus on Mechanism, not Therapeutic Outcome)

The functional consequence of a compound's molecular interactions is often first observed through changes in cell viability and cellular phenotype. These analyses are crucial for understanding the compound's mechanism of action at a cellular level, distinct from its potential therapeutic application.

Cell viability is commonly assessed using metabolic assays like the MTT assay. nih.govresearchgate.net This method measures the activity of mitochondrial reductases, which convert a tetrazolium salt (MTT) into a colored formazan (B1609692) product. nih.gov A decrease in the formazan signal after treatment with a compound indicates a reduction in metabolic activity, which can be a proxy for cell death or cytostatic effects. frontiersin.org Studies on related pyrazolo[3,4-b]pyridine and 4-phenyl-2-quinolone derivatives have demonstrated potent dose-dependent reductions in the viability of various cancer cell lines, with IC50 values (the concentration required to inhibit growth by 50%) in the micromolar range. mdpi.commdpi.com

Table 2: Example Antiproliferative Activities of Structurally Related Phenyl-Heterocyclic Compounds
Compound ClassExample CompoundCell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridinesCompound 9aHeLa2.59 mdpi.com
Pyrazolo[3,4-b]pyridinesCompound 14gHCT-1161.98 mdpi.com

Beyond simple viability, mechanistic insights are gained by analyzing specific phenotypic changes. For instance, if the compound targets microtubule polymerization, a characteristic phenotypic outcome is cell cycle arrest at the G2/M phase, as cells are unable to form a proper mitotic spindle. nih.gov This can be quantified using flow cytometry to analyze the cellular DNA content. Following cell cycle arrest, cells may undergo programmed cell death, or apoptosis. The induction of apoptosis can be confirmed by assays that detect markers like the externalization of phosphatidylserine (B164497) (using Annexin V staining) or the activation of caspases. nih.gov Studies on related pyridine compounds have demonstrated a concentration-dependent increase in the percentage of apoptotic cells following treatment. nih.gov These mechanistic assays provide a detailed picture of the cellular response to the compound, linking the initial molecular interaction to its ultimate effect on cell fate.

Emerging Research Frontiers and Future Directions for 3 4 Trifluoromethyl Phenyl Pyridine

Development of Next-Generation Catalytic Systems Utilizing the 3-(4-(Trifluoromethyl)phenyl)pyridine Motif

The phenylpyridine scaffold is a privileged structure in transition-metal catalysis, primarily due to its ability to act as a bidentate C,N-cyclometalating ligand. The nitrogen atom of the pyridine (B92270) ring and an ortho-carbon of the phenyl ring coordinate to a metal center, forming a stable five-membered palladacycle in the case of palladium catalysis. rsc.orgresearchgate.net This coordination geometry is fundamental to the activity of numerous catalytic systems.

The introduction of a trifluoromethyl (-CF3) group, as in this compound, significantly modulates the electronic properties of the ligand. The strong electron-withdrawing nature of the -CF3 group can influence the reactivity and stability of the resulting metal complex. rsc.org Research into related 2-phenylpyridine (B120327) ligands shows that such electronic modifications can impact the efficiency of catalytic cycles, including steps like oxidative addition and reductive elimination, which are crucial in cross-coupling reactions. researchgate.net

Future research is directed towards designing novel catalytic systems where ligands like this compound are employed to fine-tune the performance of transition metals such as iridium, rhodium, and palladium. rsc.org The development of pincer-type ligands, which offer enhanced stability and reactivity, represents a promising avenue. chiba-u.jpacs.org For instance, bis(imino)pyridine pincer complexes are being explored for a variety of dehydrogenative transformations. acs.org The unique electronic signature of the this compound motif could lead to catalysts with enhanced selectivity, stability, and activity for challenging chemical transformations, including C-H activation and functionalization. rsc.org

Table 1: Comparison of Phenylpyridine-based Catalyst Systems This table is illustrative, based on findings for related phenylpyridine ligands.

Catalyst System Metal Center Target Reaction Key Feature of Ligand Reference
[Pd(ppy)Cl]2 Palladium Suzuki-Miyaura Coupling Phenylpyridine (ppy) forms stable palladacycle researchgate.net
[Ir(ppy)2(bpy)]PF6 Iridium Photocatalysis, OLEDs Phenylpyridine as cyclometalating ligand rsc.org

Integration into Advanced Materials for Optoelectronic and Sensing Applications

The photophysical properties of molecules containing the phenylpyridine framework are of significant interest for the development of advanced materials. Transition metal complexes, particularly those of iridium(III), featuring cyclometalated phenylpyridine ligands are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). rsc.org These materials can efficiently harvest both singlet and triplet excitons, leading to high quantum efficiencies.

The substitution pattern on the phenylpyridine ligand is critical for tuning the optoelectronic properties of the resulting complex. The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled, which in turn determines the emission color and efficiency of the material. rsc.orgrsc.org The electron-withdrawing trifluoromethyl group in this compound is expected to lower both HOMO and LUMO energy levels, potentially leading to blue-shifted emission and improved stability in devices.

Computational studies using Density Functional Theory (DFT) are instrumental in predicting the structural and optoelectronic properties of such materials. rsc.org Research on related pyridine-furan, -pyrrole, and -thiophene oligomers shows that the inclusion of different heterocyclic rings and substituents significantly impacts their helical structure, stability, and absorption spectra. rsc.orgresearchgate.net The future for this compound in this field lies in its incorporation into novel metal complexes and conjugated polymers for applications in:

OLEDs: Creating highly efficient and stable deep-blue or green phosphorescent emitters. rsc.org

Chemical Sensors: Designing fluorescent or phosphorescent probes where interaction with an analyte modulates the emission properties.

Photocatalysis: Developing materials that can absorb visible light and drive chemical reactions. rsc.org

Table 2: Photophysical Properties of Representative Phenylpyridine-based Materials

Compound/Complex Application Key Photophysical Property Mechanism Reference
[Ir(ppy)2(L1)]PF6 OLEDs, Photocatalysis Red-shifted absorption/emission Intraligand Charge Transfer (ILCT) rsc.org
Pyridine-furan oligomers Optoelectronics Tunable absorption spectra π-π interactions, helical structure rsc.orgresearchgate.net

Innovative Methodologies for Sustainable and Efficient Synthesis of Substituted Pyridines

The synthesis of polysubstituted pyridines, including this compound, is a cornerstone of pharmaceutical and materials chemistry. orgsyn.org Traditional methods often require harsh conditions and produce significant waste. Modern research focuses on developing more efficient, sustainable, and versatile synthetic routes.

Several innovative strategies are emerging:

Metal-Catalyzed C-H Functionalization: Rhodium(III)-catalyzed approaches allow for the direct coupling of α,β-unsaturated oximes with alkynes to build the pyridine core in a single step. researchgate.net This method offers high regioselectivity and functional group tolerance.

Cyclization Reactions: A method mediated by NH4I/Na2S2O4 enables the cyclization of ketoxime acetates with other components to form highly substituted pyridines like 2-phenyl-4,6-bis(trifluoromethyl)pyridine. acs.org

Microwave-Assisted Synthesis: Catalyst- and additive-free methods under microwave irradiation can produce 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in short reaction times, showcasing a green chemistry approach. acs.org

Multicomponent Reactions: Novel reactions involving p-(trifluoromethyl)-p-quinolsilyl ethers, ketones, and nitriles have been developed for the efficient one-pot synthesis of trifluoromethylated N-benzylamides, demonstrating the power of building complex molecules from simple precursors. nih.gov

These advanced methodologies provide powerful tools for creating libraries of substituted pyridines, facilitating the exploration of their properties and applications in a more sustainable and cost-effective manner.

Computational Design and Predictive Modeling for Novel Reactivity and Interactions

In silico methods are becoming indispensable for accelerating the discovery and optimization of functional molecules. Computational tools like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and DFT calculations provide deep insights into the behavior of compounds like this compound. nih.gov

Researchers use these techniques to:

Predict Reaction Outcomes: DFT calculations can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of synthetic transformations, aiding in the design of more efficient routes to substituted pyridines. mdpi.com

Model Molecular Interactions: The binding modes of pyridine derivatives with biological targets, such as enzymes, can be simulated. nih.gov For example, in silico studies on bis(trifluoromethyl)phenyl derivatives helped identify key hydrogen bonding and hydrophobic interactions crucial for inhibitory activity. nih.gov

Understand Structure-Property Relationships: Computational modeling can correlate the electronic effects of substituents, such as the -CF3 group, with the photophysical properties of molecules for optoelectronic applications. Studies on isomeric trifluoromethyl-substituted compounds have revealed how weak intermolecular forces like C-H···O and C-H···F hydrogen bonds, quantifiable by methods like PIXEL, govern crystal packing and stability. nih.gov

These predictive models allow for the rational design of new molecules with tailored properties, reducing the need for extensive trial-and-error synthesis and screening.

Exploration of Advanced Molecular Recognition Mechanisms in Chemical Biology beyond Traditional Drug Discovery (e.g., PROTACs, Chemical Probes)

The field of chemical biology is moving beyond simple enzyme inhibition towards more sophisticated methods of modulating biological systems. Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govyoutube.com

A PROTAC is a heterobifunctional molecule comprising three key components:

A "warhead" that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A linker that connects the two. acs.org

A molecule like this compound could serve as a scaffold for the "warhead" portion of a PROTAC. Its structure could be optimized to bind selectively to a specific protein target implicated in a disease like cancer. The development of PROTACs involves extensive chemical synthesis to optimize the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the target protein.

Beyond PROTACs, this scaffold can be used to develop chemical probes , which are small molecules used to study and identify protein targets and elucidate biological pathways. By attaching a reporter tag (like biotin (B1667282) or a fluorescent group) to a molecule based on the this compound scaffold, researchers can "fish" for its binding partners within a cell, a critical step in drug discovery and target validation. These advanced applications represent a paradigm shift, using small molecules not just to inhibit proteins, but to actively manipulate and study them within their native cellular context.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-(Trifluoromethyl)phenyl)pyridine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:

  • Chlorination and trifluoromethylation : Introduce chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki coupling) .
  • Coupling reactions : Use transition metal catalysts (e.g., Pd or Cu) to attach aryl groups to the pyridine core. For example, Ullmann coupling for aryl halides .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature and solvent polarity .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Assign signals to confirm regiochemistry. For example, the trifluoromethyl group causes splitting patterns in aromatic protons due to electron-withdrawing effects .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for fluorine-containing fragments .
  • X-ray crystallography : Resolve ambiguity in structural isomers by determining bond lengths and angles (e.g., using SHELX software for refinement) .

Q. What are the key physicochemical properties of this compound?

PropertyValue/DescriptionSource
Boiling point462.1 ± 45.0 °C (predicted)
pKa4.04 ± 0.39 (predicted)
Density1.26 ± 0.1 g/cm³
SolubilityLow in polar solvents due to CF₃ group

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : Detect conformational changes by observing signal coalescence at higher temperatures .
  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate static vs. dynamic structures .
  • Multi-nuclear crystallography : Use high-resolution data (e.g., synchrotron sources) to refine electron density maps and identify disorder .

Q. What challenges exist in the crystallographic refinement of this compound?

  • Disorder in CF₃ groups : The trifluoromethyl group often exhibits rotational disorder, requiring restraints or split-site modeling in SHELXL .
  • Weak diffraction : Fluorine’s high electron density can cause absorption errors; mitigate with multi-scan corrections or smaller crystals .
  • Twinned crystals : Use the Hooft parameter or ROTAX algorithm in SHELXE to deconvolute overlapping reflections .

Q. How is this compound applied in materials science, such as OLEDs?

  • Phosphorescent complexes : Acts as a ligand in Ir(III) complexes for greenish-blue OLEDs, where the CF₃ group enhances electron-withdrawing properties and emission efficiency .
  • Charge transport layers : Pyridine derivatives improve hole/electron mobility in organic semiconductors due to planar aromatic systems .

Q. How can reaction yields be optimized in multi-step synthesis?

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency; additives like PPh₃ may stabilize intermediates .
  • Solvent selection : Use DMF for polar reactions or toluene for Friedel-Crafts alkylation to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., ultrasound-mediated iodination for 85% yield) .

Q. What safety considerations are critical for handling and storage?

  • Toxicity : Avoid inhalation/dermal contact; use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic effects .
  • Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the CF₃ group .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid releasing HF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.